2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl acetate
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Overview
Description
2-METHOXY-4-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL ACETATE is a complex organic compound with the molecular formula C17H17NO4. It is characterized by the presence of methoxy, phenoxy, and acetate functional groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL ACETATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 4-methoxybenzaldehyde with 2-(5-methyl-2-(propan-2-yl)phenoxy)acetic acid under acidic conditions to form the corresponding imine. This imine is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The methoxy and phenoxy groups can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The acetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl acetates.
Scientific Research Applications
2-METHOXY-4-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenoxy groups can interact with enzymes and receptors, modulating their activity. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-METHOXY-4-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL ACETATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C22H26N2O5 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C22H26N2O5/c1-14(2)18-8-6-15(3)10-20(18)28-13-22(26)24-23-12-17-7-9-19(29-16(4)25)21(11-17)27-5/h6-12,14H,13H2,1-5H3,(H,24,26)/b23-12+ |
InChI Key |
NLTJJBCPRZWSEQ-FSJBWODESA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C)OC |
Origin of Product |
United States |
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